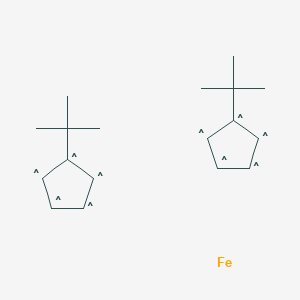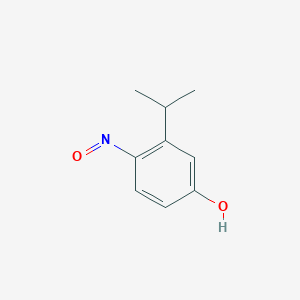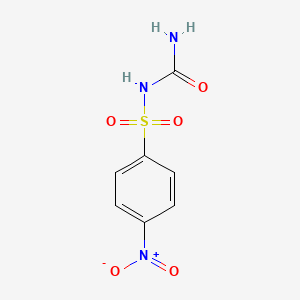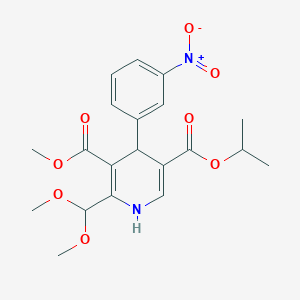
2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- is a synthetic organic compound that belongs to the class of pyran derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- typically involves multi-step organic reactions. Common synthetic routes may include:
Aldol Condensation: Starting with appropriate aldehydes and ketones to form the pyran ring.
Halogenation: Introducing the chlorine atom at the desired position.
Hydroxylation: Adding the hydroxyl group under controlled conditions.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes might be employed to enhance efficiency.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, such as converting the keto group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different substituents on the aromatic ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate biological responses.
Pathway Interference: Affecting metabolic or signaling pathways within cells.
類似化合物との比較
Similar Compounds
- 2H-Pyran-5-carboxylicacid, 6-phenyl-4-hydroxy-2-oxo-
- 2H-Pyran-5-carboxylicacid, 6-(4-chlorophenyl)-4-hydroxy-2-oxo-
- 2H-Pyran-5-carboxylicacid, 6-(3-bromophenyl)-4-hydroxy-2-oxo-
Uniqueness
The presence of the 3-chlorophenyl group in 2H-Pyran-5-carboxylicacid, 6-(3-chlorophenyl)-4-hydroxy-2-oxo- distinguishes it from other similar compounds, potentially imparting unique chemical and biological properties.
特性
CAS番号 |
16801-04-0 |
|---|---|
分子式 |
C12H7ClO5 |
分子量 |
266.63 g/mol |
IUPAC名 |
2-(3-chlorophenyl)-4-hydroxy-6-oxopyran-3-carboxylic acid |
InChI |
InChI=1S/C12H7ClO5/c13-7-3-1-2-6(4-7)11-10(12(16)17)8(14)5-9(15)18-11/h1-5,14H,(H,16,17) |
InChIキー |
NANAKBJXJHXBHF-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C2=C(C(=CC(=O)O2)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(3S,5R)-3-[(2R)-3,3-dimethyloxiran-2-yl]-3-hydroxy-5-[(8S,9R,10S,11S,14R)-11-hydroxy-4,4,10,14-tetramethyl-3-oxo-2,5,6,7,8,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B13829172.png)


![(E)-N-[(E,2S)-1,3-dihydroxyoctadec-4-en-2-yl]octadec-9-enamide](/img/structure/B13829207.png)


![L-Alanine, 3-[(methoxycarbonyl)amino]-](/img/structure/B13829224.png)


![methyl (4S,5R,6R)-2,4-diacetyloxy-6-[(1S,2R)-1,2,3-triacetyloxypropyl]-5-[(2,2,2-trideuterioacetyl)amino]oxane-2-carboxylate](/img/structure/B13829240.png)
![Methyl 2-[(4-bromophenyl)-hydroxymethylidene]-3-methyliminobutanoate](/img/structure/B13829241.png)

